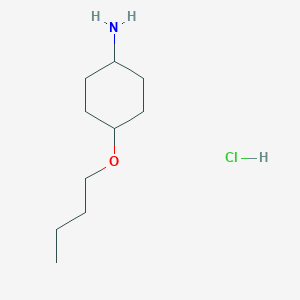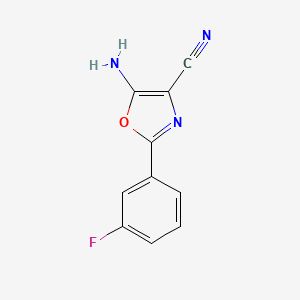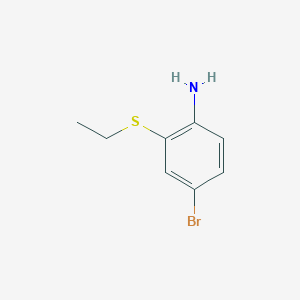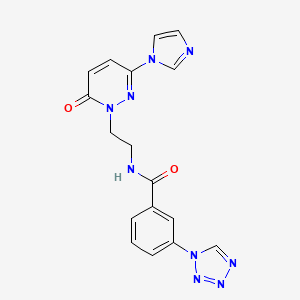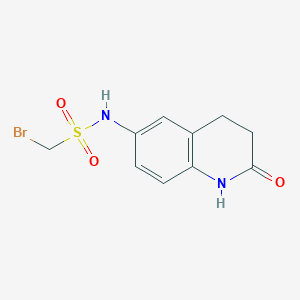![molecular formula C11H7N3O2S B2478129 N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396677-94-3](/img/structure/B2478129.png)
N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide is a compound that features both isoxazole and benzothiazole moieties. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. These structural features endow the compound with unique chemical and biological properties, making it of significant interest in various fields of scientific research.
Applications De Recherche Scientifique
N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
Target of Action
The primary target of N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide is Mycobacterium tuberculosis (Mtb) . This compound has shown significant potency against Mtb, a bacterium that causes tuberculosis . It has also been found to have inhibitory activity against Cyclooxygenase-1 (COX-1) , an enzyme involved in the inflammatory response.
Mode of Action
The compound interacts with its targets, leading to their inhibition. In the case of Mtb, the compound’s interaction leads to the inhibition of the bacterium’s growth . For COX-1, the compound’s interaction results in the inhibition of the enzyme’s activity , reducing the production of prostaglandins and other compounds involved in inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth of Mtb and the inflammatory response mediated by COX-1 . By inhibiting Mtb, the compound disrupts the bacterium’s life cycle, preventing the progression of tuberculosis . By inhibiting COX-1, the compound disrupts the synthesis of prostaglandins, reducing inflammation .
Pharmacokinetics
The compound’s potency against mtb and cox-1 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the inhibition of Mtb growth and the reduction of inflammation . This can lead to the alleviation of symptoms associated with tuberculosis and inflammatory conditions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide typically involves the formation of the isoxazole and benzothiazole rings followed by their coupling. One common method for synthesizing isoxazoles is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Benzothiazoles can be synthesized through various methods, including the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions, which offer advantages in terms of yield, reaction time, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole or benzothiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Platinum, piperidine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole structures, such as fluoroisoxazoles.
Benzothiazole derivatives: Compounds with similar benzothiazole structures, such as N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides.
Uniqueness
N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide is unique due to its combined isoxazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its potential as a versatile research tool and therapeutic agent.
Propriétés
IUPAC Name |
N-(1,2-oxazol-4-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(13-7-5-12-16-6-7)11-14-8-3-1-2-4-9(8)17-11/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDUQBNVMVIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
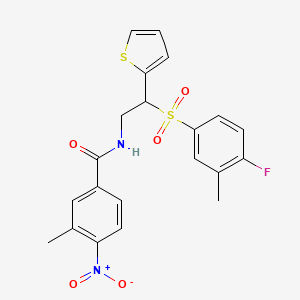

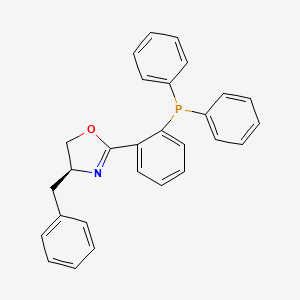
![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)


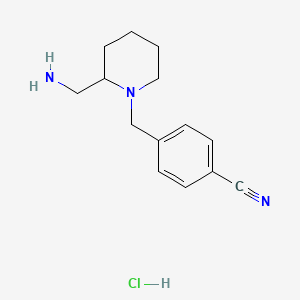
![N-(2,3-dihydro-1H-inden-2-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2478057.png)
![N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)
